Stereochemical Control of Ceramide‑Like Mitophagy: Solenopsin A vs. Cis‑ and Trans‑Isomers
Native (−)-solenopsin A, but not its cis‑isomer or synthetic trans‑analogs, induces mitophagy in a manner identical to the endogenous tumor‑suppressor ceramide. Karlsson et al. (2015) demonstrated that while both cis‑ and trans‑solenopsin analogs reduce mitochondrial oxygen consumption, increase reactive oxygen species, and kill tumor cells with elevated Akt phosphorylation, only (−)-solenopsin A activates the mitophagy pathway [1]. This stereospecific effect was confirmed by LC3‑II accumulation and autophagosome formation assays in A375 melanoma cells [1]. At 10 µM, (−)-solenopsin A inhibited Akt activity in lipid rafts by >50%, comparable to C6‑ceramide, whereas the cis‑analog showed <20% inhibition under identical conditions [1].
| Evidence Dimension | Induction of ceramide‑like mitophagy (LC3‑II accumulation) and Akt inhibition in lipid rafts |
|---|---|
| Target Compound Data | (−)-Solenopsin A: >50% Akt inhibition; robust LC3‑II accumulation at 10 µM |
| Comparator Or Baseline | Cis‑solenopsin analogs: <20% Akt inhibition; no significant LC3‑II accumulation at 10 µM; C6‑ceramide: >50% Akt inhibition |
| Quantified Difference | >2.5‑fold greater Akt inhibition and exclusive mitophagy induction compared to cis‑analogs |
| Conditions | A375 melanoma cells; FRET‑based Akt activity reporters; lipid raft fractionation; LC3‑II western blotting; 10 µM compound concentration |
Why This Matters
Only the (2R,6R) enantiomer of 2-methyl-6-undecylpiperidine replicates the ceramide pathway, making stereochemical identity a non‑negotiable procurement criterion for apoptosis‑ and mitophagy‑focused research.
- [1] Karlsson, I., et al. (2015). Solenopsin A and analogs exhibit ceramide‑like biological activity. Vascular Cell, 7, 5. View Source
